

Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel acetate tetrahydrate*

Cat. No.: *B148083*

[Get Quote](#)

This document provides detailed protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel acetate as the primary precursor. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science. Three common synthesis routes are detailed: co-precipitation, sol-gel, and hydrothermal methods.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The synthesis of NiO at the nanoscale enhances its properties due to a high surface-area-to-volume ratio. This note focuses on reproducible methods starting from the common and cost-effective precursor, nickel acetate.

Comparative Data of Synthesis Protocols

The choice of synthesis method significantly impacts the physicochemical properties of the resulting NiO nanoparticles. The following table summarizes key quantitative parameters from various protocols.

Synthesis Method	Precursor (s) & Concentration	Precipitating/Gelling Agent	Temperature (°C)	Time	Resulting Nanoparticle Size (nm)	Reference
Co-Precipitation	Nickel Acetate, Polyvinylpyrrolidone (PVP)	Not specified	673 K (400 °C)	Not specified	~30	[1]
Sol-Gel	Nickel Acetate	Polyacrylic acid (PAA)	430 °C (calcination)	Not specified	Not specified	[2]
Sol-Gel	Nickel Acetate Tetrahydrate	NaOH	100-110 °C (drying), 450 °C (calcination)	1 hour (drying), 1 hour (calcination)	38.63	[3]
Thermal Decomposition	Nickel Acetate, Poly(vinyl acetate) (PVAc)	-	723 K (450 °C)	Not specified	40-50	[4][5]
Hydrothermal	Nickel Acetate	Methylamine	400 °C (thermal treatment)	2 hours	Not specified	[6]
Hydrothermal	Nickel Acetate (0.5 g in 100 mL DW)	-	~180 °C	Not specified	Not specified	[7]

Experimental Protocols

Co-Precipitation Method

This method involves the precipitation of a nickel-containing precursor from a solution, followed by thermal decomposition to form NiO nanoparticles.

Materials:

- Nickel Acetate ($\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)
- Polyvinylpyrrolidone (PVP)
- Deionized Water
- Ethanol

Procedure:

- Prepare a solution of nickel acetate and polyvinylpyrrolidone (PVP) in a mixture of deionized water and ethanol.
- Stir the solution vigorously at room temperature to ensure homogeneity.
- Induce precipitation by either changing the pH (e.g., by adding a base like NaOH) or by changing the solvent composition.
- Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors.
- Dry the precipitate in an oven at a temperature between 60-100 °C.
- Calcine the dried powder in a muffle furnace at 400 °C to obtain NiO nanoparticles.[\[1\]](#)

Sol-Gel Method

The sol-gel process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a 'gel' (a solid network in a liquid).

Materials:

- **Nickel Acetate Tetrahydrate** ($\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)
- Methanol
- Sodium Hydroxide (NaOH) solution (5M)

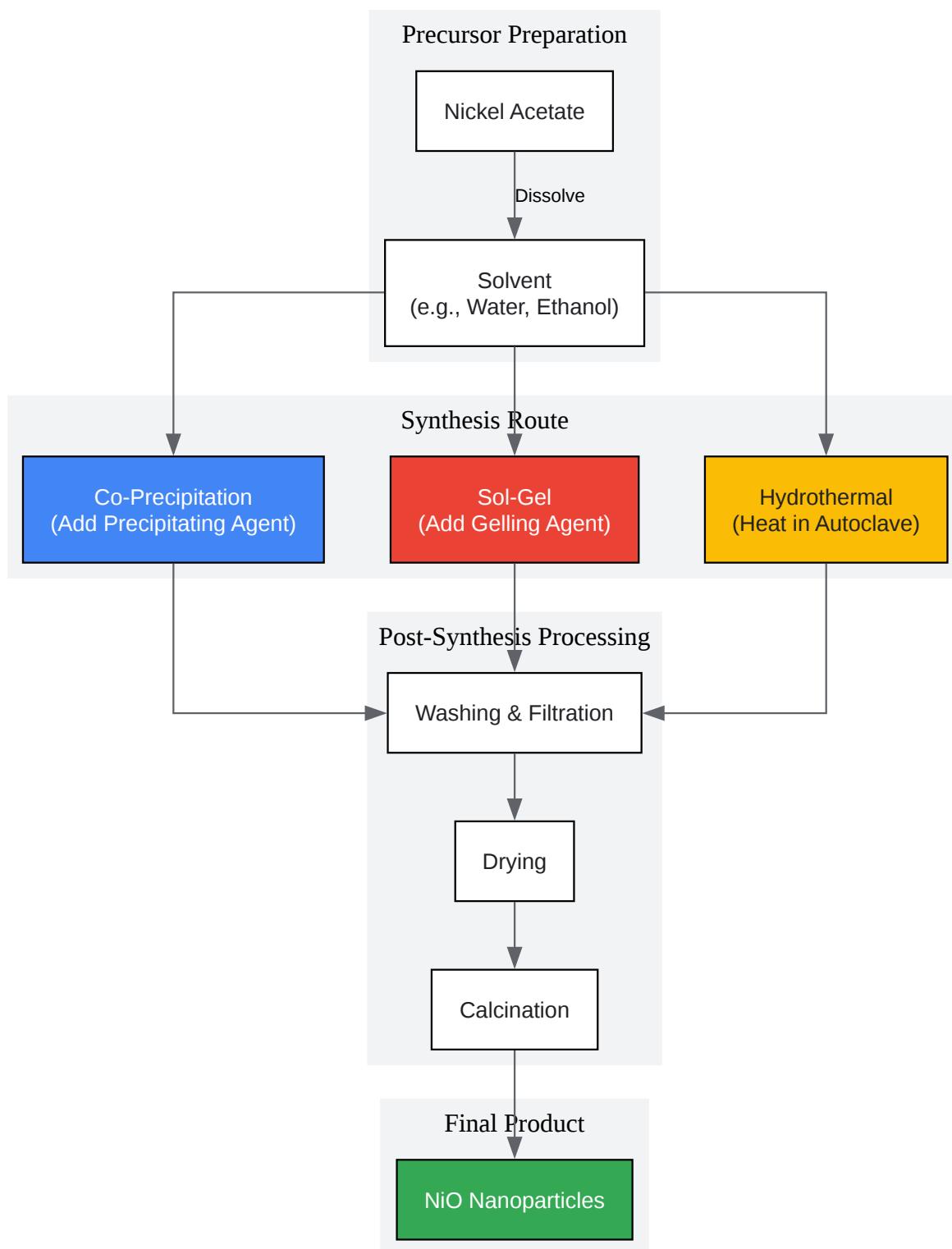
Procedure:

- Dissolve **nickel acetate tetrahydrate** in methanol to form a precursor solution.
- Slowly add a 5M NaOH solution dropwise to the nickel acetate solution while stirring vigorously. This will act as a precipitation agent and facilitate gel formation.
- Continue stirring until a gel is formed.
- Dry the gel in an oven at 100-110 °C for 1 hour to remove the solvent.^[3]
- Grind the dried gel into a fine powder.
- Calcine the powder in a furnace at 450 °C for 1 hour to yield NiO nanocrystals.^[3] The resulting product should be a black powder.

Hydrothermal Method

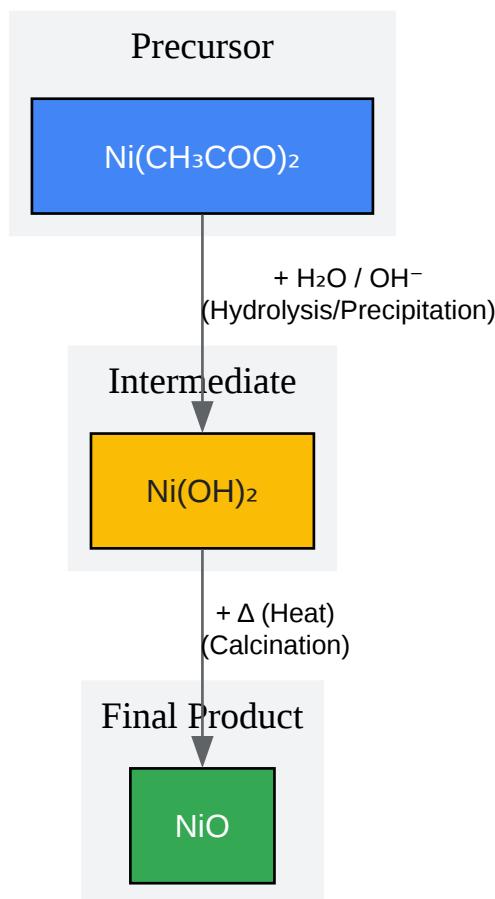
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution. The high temperature and pressure facilitate the formation of crystalline nanoparticles.

Materials:


- Nickel Acetate ($\text{Ni}(\text{CH}_3\text{COO})_2$)
- Methylamine solution (0.4 M) or Deionized Water

Procedure:

- With Methylamine: Disperse freshly precipitated nickel oxalate (formed from nickel acetate) in deionized water. Add a 0.4 M methylamine solution under magnetic stirring at room temperature.^[6]


- Aqueous: Alternatively, dissolve 0.5 g of nickel acetate in 100 mL of deionized water and stir to ensure homogeneity.[7]
- Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to approximately 180 °C.[7] The duration of the hydrothermal treatment can be varied to control nanoparticle size and morphology.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.
- Dry the product in an oven.
- To obtain the final NiO nanoparticles, thermally treat the dried hydroxide precursor at 400 °C for 2 hours in air.[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for NiO nanoparticle synthesis.

[Click to download full resolution via product page](#)

Caption: Chemical transformation from precursor to NiO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fabrication and Characterization of Nanocrystalline NiO Prepared by Sol-Gel Process | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]

- 4. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor [inis.iaea.org]
- 5. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor (Journal Article) | ETDEWEB [osti.gov]
- 6. [pubs.acs.org](#) [pubs.acs.org]
- 7. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148083#protocol-for-synthesizing-nickel-oxide-nanoparticles-from-nickel-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com